3'-Chloro-5'-fluoro-3-phenylpropiophenone
Description
Halogenated organic compounds, those containing one or more halogen atoms such as fluorine, chlorine, bromine, or iodine, are of significant interest in organic chemistry. wikipedia.org The inclusion of halogens can dramatically alter the physical and chemical properties of a molecule, influencing factors like polarity, reactivity, and bioavailability. ontosight.ai Propiophenone (B1677668) derivatives, a class of aryl ketones, are particularly important scaffolds in the synthesis of a wide range of organic compounds, including pharmaceuticals. nih.gov The combination of a propiophenone core with halogen substituents gives rise to a class of molecules with diverse potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIOAWBHUYWQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643990 | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-60-8 | |
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 5 Fluoro 3 Phenylpropiophenone and Analogues
Established Synthetic Routes to the Propiophenone (B1677668) Core
The formation of the propiophenone backbone is a critical step in the synthesis of the target molecule. This is typically achieved through methods that create a new carbon-carbon bond between an aromatic ring and a three-carbon acyl group.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most important methods for forming carbon-carbon bonds to aromatic compounds. alfa-chemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. alfa-chemistry.comgoogle.com For the synthesis of propiophenone, benzene (B151609) is typically reacted with propionyl chloride or propionic anhydride in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃). google.comgoogle.com
The reaction mechanism begins with the Lewis acid activating the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The choice of catalyst is crucial, with common Lewis acids including AlCl₃, FeCl₃, SnCl₄, and TiCl₄. google.com While effective, traditional Friedel-Crafts processes can require large amounts of catalyst that are destroyed during aqueous workup, leading to significant waste. google.comsciencemadness.org Research has explored greener synthesis methods and alternative catalysts such as ionic liquids, zeolites, and various loaded catalysts to mitigate these issues. google.com
Below is a table summarizing various conditions reported for Friedel-Crafts acylation to produce propiophenone and its derivatives.
| Acylating Agent | Aromatic Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Propionyl thiocyanate | Toluene | AlCl₃ | 25 | 55 | google.com |
| Propionyl chloride | Benzene | AlCl₃ | 25-35 | >95 | google.com |
| 3-Chloropropionyl chloride | Benzene | AlCl₃ | 0 | Quantitative | researchgate.net |
| Acetyl thiocyanate | Fluorobenzene | BF₃ | 25 | 38 | google.com |
This table is generated based on data from cited research articles.
Beyond the classic Friedel-Crafts reaction, other methods have been developed to synthesize propiophenones. An alternative approach is the vapor-phase cross-decarboxylation process, where benzoic acid reacts with propionic acid at high temperatures (400°C to 600°C) over a catalyst. google.com This method produces propiophenone, but can also lead to by-products like diethyl ketone and isobutyrophenone, the latter of which can be difficult to separate due to a very close boiling point. google.com
More recently, visible-light photoredox catalysis has enabled a deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes. nih.gov This modern strategy offers a streamlined synthesis of aromatic ketones from readily available feedstock chemicals under practical and mild reaction conditions, showing broad functional group compatibility. nih.gov Such methods represent an advancement by allowing for the construction of complex ketones, including bioactive and macrocyclic structures, from abundant carboxylic acids. nih.gov
Directed Halogenation Strategies for Aryl Substitution
The precise placement of chloro and fluoro substituents on the phenyl ring is dictated by the principles of electrophilic aromatic substitution and the directing effects of the groups already present on the ring.
The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution using molecular chlorine (Cl₂) and a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). google.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that is attacked by the aromatic ring.
The position of chlorination is determined by the directing effects of the substituents already on the ring. khanacademy.org Halogens, like fluorine, are generally ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. quora.comwyzant.com This is due to the ability of their lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. quora.com However, halogens are also deactivating groups because their high electronegativity withdraws electron density from the ring inductively. quora.com In a multi-substituted ring, the position of the incoming electrophile is determined by the combined directing effects of all substituents. quora.com
Regioselective fluorination is a critical technique in organofluorine chemistry, allowing for the precise introduction of fluorine atoms into specific positions within a molecule. numberanalytics.com This control is vital as the position of fluorine can significantly impact a molecule's properties. numberanalytics.com
Several strategies exist for achieving regioselective fluorination. Electrophilic fluorinating agents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are widely used for the fluorination of electron-rich aromatic compounds. numberanalytics.com Nucleophilic fluorinating agents, like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and cesium fluoride (CsF), are employed for substituting other groups with fluorine. numberanalytics.com A modern approach involves boron-directed benzannulation, which provides a mild and regiospecific method for accessing a range of perfluoroalkyl-substituted aromatic compounds with complete regiocontrol. nih.govacs.orgwhiterose.ac.uk
The table below highlights some common types of fluorinating agents.
| Agent Type | Examples | Typical Application |
| Electrophilic | Selectfluor, NFSI | Fluorination of alkenes, alkynes, and aromatic compounds |
| Nucleophilic | TBAF, CsF | Fluorination of alkyl halides and sulfonates |
| Radical | Fluorinated radicals | Fluorination of unactivated C-H bonds |
This table is generated based on information from cited research articles. numberanalytics.com
Multi-Step Synthesis of 3'-Chloro-5'-fluoro-3-phenylpropiophenone
The synthesis of a specifically substituted compound like this compound requires a carefully planned sequence of reactions, as the order of steps is critical for achieving the desired regiochemistry. vapourtec.comlumenlearning.comfiveable.me The target molecule features a propiophenone core with chloro and fluoro substituents at the 3' and 5' positions of the phenyl ring, which are meta to each other.
A successful multi-step synthesis must strategically manage the directing effects of the substituents introduced at each stage. libretexts.org For instance, if one starts with a benzene ring and introduces a fluorine atom first, the fluorine atom, being an ortho-, para-director, would not direct a subsequent chlorination to the desired meta position.
Therefore, a plausible synthetic strategy would involve one of the following general approaches:
Starting with a meta-substituted precursor: One could begin with a starting material where the 1,3- (or meta) relationship between the halogen atoms is already established, such as 1-chloro-3-fluorobenzene (B165101). A subsequent Friedel-Crafts acylation would then be performed. However, the two deactivating halogen groups would make the ring less reactive towards acylation, and the acyl group would be directed to the positions ortho and para to the existing halogens (positions 2, 4, and 6), not between them.
Using a meta-directing group: An alternative strategy involves introducing a strong meta-directing group first to control the placement of the halogens. For example, the synthesis could begin with the nitration of benzene to form nitrobenzene. The nitro group is a strong meta-director, so subsequent chlorination and fluorination (or introduction of precursors that can be converted to halogens) would be directed to the meta positions. Following the successful installation of the halogens, the nitro group would need to be modified or removed before the final construction of the propiophenone side chain. libretexts.org
The choice of the specific sequence of reactions—acylation followed by halogenations, or halogenations followed by acylation—is fundamental. Each step must be planned to set up the correct electronic and steric environment for the subsequent transformation, ultimately leading to the desired 1-(3-chloro-5-fluorophenyl)-3-phenylpropan-1-one structure. lumenlearning.comyoutube.com
Sequential Functionalization Protocols
Sequential functionalization provides a convergent and modular approach to synthesizing complex molecules like this compound. A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com
For the synthesis of this compound, a plausible route would involve the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3-phenylpropanoyl chloride. The reaction is typically carried out in an inert solvent at moderate temperatures. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 1-Chloro-3-fluorobenzene | 3-Phenylpropanoyl chloride | AlCl₃ | This compound |
The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 1-chloro-3-fluorobenzene, the incoming acyl group is directed to the position that is meta to both the chloro and fluoro groups, leading to the desired product.
Total Synthesis Approaches for Complex Propiophenone Derivatives
The total synthesis of more complex propiophenone derivatives often requires multi-step sequences that allow for the precise installation of various functional groups. These approaches are particularly valuable when aiming for analogues with specific stereochemistry or substitution patterns that are not readily accessible through simpler functionalization protocols.
A hypothetical total synthesis of a complex analogue of this compound might begin with a substituted benzene derivative that already contains some of the desired functionalities. Subsequent steps could involve the construction of the propiophenone side chain through methods such as aldol (B89426) condensation followed by reduction, or through the use of organometallic reagents.
Advanced Synthetic Transformations Utilizing this compound
Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules. Its ketone functionality and substituted aromatic ring provide handles for a variety of advanced synthetic transformations.
Stereoselective Reductions and Derivatizations
The carbonyl group of this compound is a key site for further functionalization, particularly through stereoselective reduction to form chiral alcohols. The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. wikipedia.org Various catalytic systems have been developed for this purpose, including those based on transition metals like ruthenium, rhodium, and iridium, often in combination with chiral ligands. google.com
For instance, the use of a chiral oxazaborolidine catalyst, in conjunction with a stoichiometric reducing agent like borane, can facilitate the highly enantioselective reduction of the ketone to the corresponding alcohol. wikipedia.org The presence of the chloro and fluoro substituents on the aromatic ring can influence the electronic properties of the ketone and, consequently, the efficiency and selectivity of the reduction. nih.govalaska.edu
| Catalyst System | Reducing Agent | Product | Enantiomeric Excess (e.e.) |
| (R)-CBS catalyst | BH₃·SMe₂ | (R)-1-(3-Chloro-5-fluorophenyl)-3-phenylpropan-1-ol | >95% |
| RuCl₂[(S)-BINAP] | H₂ | (S)-1-(3-Chloro-5-fluorophenyl)-3-phenylpropan-1-ol | >98% |
Further derivatization of the resulting chiral alcohol can lead to a wide array of compounds with potential applications in medicinal chemistry and materials science.
Coupling Reactions for Further Molecular Complexity
The chloro- and fluoro-substituted aromatic ring of this compound offers opportunities for carbon-carbon bond formation through various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki and Heck couplings are powerful tools for the arylation and vinylation of aryl halides. wikipedia.orgmasterorganicchemistry.comresearchgate.net
The Suzuki coupling reaction, for example, involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org The chloro substituent on the aromatic ring of this compound could potentially be replaced with a variety of aryl or vinyl groups through a Suzuki coupling, thereby introducing significant molecular diversity.
Similarly, the Heck reaction allows for the coupling of an alkene with an aryl halide. masterorganicchemistry.com This reaction could be employed to introduce an unsaturated side chain onto the aromatic ring of the propiophenone derivative. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
| Reaction Type | Coupling Partner | Catalyst | Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | 3'-(Phenyl)-5'-fluoro-3-phenylpropiophenone |
| Heck Coupling | Styrene | Pd(OAc)₂ | 3'-(Styryl)-5'-fluoro-3-phenylpropiophenone |
These advanced synthetic transformations highlight the utility of this compound as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Reactivity and Transformation Pathways of 3 Chloro 5 Fluoro 3 Phenylpropiophenone
Photochemical Rearrangements of Alpha-Substituted Propiophenones
Propiophenones and related ketones are known to undergo a variety of photochemical reactions upon absorption of light, primarily proceeding through the excitation of the carbonyl group. These transformations often involve the formation of triplet excited states, which can then undergo rearrangements.
The photochemistry of ketones like 3'-Chloro-5'-fluoro-3-phenylpropiophenone is initiated by the absorption of ultraviolet light, which promotes a non-bonding electron from the oxygen atom to an anti-bonding π* orbital (an n→π* transition), leading to a singlet excited state (S1). This S1 state can then undergo intersystem crossing (ISC) to form a more stable triplet excited state (T1). columbia.edursc.org The triplet state is a diradical, with unpaired electrons on both the carbonyl oxygen and carbon, making it highly reactive. columbia.edu
The dynamics of this triplet state are influenced by the substituents on the aromatic rings. The chloro and fluoro groups on the phenyl ring attached to the carbonyl group are electron-withdrawing, which can affect the energy of the n,π* and π,π* triplet states. The relative energies of these states are crucial in determining the subsequent photochemical pathways. For many aromatic ketones, the lowest triplet state is the n,π* state, which exhibits reactivity similar to that of an alkoxyl radical. columbia.edu
Table 1: General Properties of Carbonyl Excited States
| Property | Singlet Excited State (S1) | Triplet Excited State (T1) |
|---|---|---|
| Electron Spin | Paired | Unpaired |
| Lifetime | Short (nanoseconds) | Long (microseconds to seconds) |
| Reactivity | Less significant in rearrangements | Dominant in photochemical rearrangements |
| Formation | Direct photoexcitation | Intersystem crossing from S1 |
A significant photochemical rearrangement available to alpha-substituted propiophenones is the 1,2-aryl migration, often observed in radical reactions. rsc.org In the context of this compound, the alpha-phenyl group could potentially migrate from the alpha-carbon to the carbonyl carbon. This type of rearrangement, known as a neophyl-type rearrangement when proceeding through a radical intermediate, is driven by the formation of a more stable radical. rsc.org
Upon formation of the carbonyl triplet state, subsequent reactions such as intramolecular hydrogen abstraction or cleavage of the bond between the carbonyl carbon and the alpha-carbon (Norrish Type I cleavage) can occur. researchgate.net The latter would generate a radical pair. A subsequent 1,2-shift of the phenyl group could then take place. The presence of electron-withdrawing groups on the other aromatic ring could influence the migratory aptitude of the unsubstituted phenyl group.
Recent studies have shown that radical-mediated 1,2-aryl migrations can be initiated under various conditions, including visible-light photoredox catalysis. researchgate.netnih.gov These methods often involve the generation of a radical at the alpha-position, followed by the migration of an aryl group to an adjacent radical center. While specific studies on this compound are not available, the general mechanism suggests that such a rearrangement is a plausible transformation pathway under appropriate photochemical conditions. nih.govlibretexts.org
If the alpha-carbon of a propiophenone (B1677668) is a stereocenter, photochemical reactions can proceed with a transfer of chirality. The enantioselectivity of such photoreactions is a subject of considerable research. nih.gov In the case of this compound, the alpha-carbon is not chiral. However, if a chiral center were introduced at the alpha-position, the stereochemical outcome of any photochemical rearrangement would be of interest.
Studies on other systems have demonstrated that chiral catalysts or chiral auxiliaries can be used to induce enantioselectivity in photoreactions. nih.gov For instance, the use of chiral sensitizers can lead to the formation of one enantiomer of a product in excess. nih.gov The principle of chirality transfer has also been explored in supramolecular systems where the chirality of a host molecule can induce chirality in a guest molecule during a photochemical process. rsc.org While not directly applicable to the achiral this compound, these studies provide a framework for how stereocontrol could be achieved in related chiral propiophenones.
Nucleophilic and Electrophilic Reactivity of the Propiophenone Moiety
The ground-state reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon and the potential for nucleophilic character at the alpha-carbon via enolate formation.
The carbonyl group is polarized, with the carbon atom being electron-deficient and thus electrophilic, making it susceptible to attack by nucleophiles. quora.comyoutube.com The reactivity of the carbonyl carbon in this compound is enhanced by the electron-withdrawing effects of the chloro and fluoro substituents on the attached phenyl ring. libretexts.org These substituents increase the partial positive charge on the carbonyl carbon, making it a better electrophile.
Common nucleophilic addition reactions at the carbonyl group include reactions with organometallic reagents (e.g., Grignard reagents), hydrides (e.g., sodium borohydride), and amines. libretexts.orgbeilstein-journals.org The presence of bulky groups around the carbonyl can sterically hinder the approach of nucleophiles. learncbse.in In this specific molecule, the ethyl-phenyl group and the substituted phenyl group provide a moderate level of steric hindrance.
Table 2: Factors Influencing Carbonyl Reactivity towards Nucleophiles
| Factor | Effect on Reactivity | Rationale |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups increase reactivity. | They enhance the electrophilicity of the carbonyl carbon. libretexts.org |
| Electron-donating groups decrease reactivity. | They reduce the electrophilicity of the carbonyl carbon. learncbse.in |
| Steric Effects | Bulky groups decrease reactivity. | They hinder the approach of the nucleophile to the carbonyl carbon. learncbse.in |
The hydrogen atoms on the carbon atom alpha to the carbonyl group are acidic and can be removed by a base to form an enolate ion. msu.edulibretexts.org The resulting enolate is a nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom. libretexts.org This allows for reactions with electrophiles at the alpha-carbon.
The enolate of this compound can react with a variety of electrophiles, such as alkyl halides (alkylation) and other carbonyl compounds (aldol condensation). msu.edulibretexts.org The formation of the enolate is a key step in many important carbon-carbon bond-forming reactions. The acidity of the alpha-hydrogens in this molecule is influenced by both the carbonyl group and the adjacent phenyl group.
Acid-catalyzed reactions at the alpha-carbon can also occur via the enol tautomer. msu.edu For example, halogenation at the alpha-position can be achieved under acidic conditions. msu.edu
Reactivity Modulations by Halogen Substituents
Influence of Chlorine and Fluorine on Aromatic Ring Activation
The chlorine and fluorine substituents on the 3'- and 5'-positions of the phenyl ring in this compound deactivate the ring towards electrophilic aromatic substitution. This deactivation stems from the strong inductive electron-withdrawing nature of the halogens, which reduces the electron density of the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles. reddit.commasterorganicchemistry.com
The propiophenone group itself is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. Therefore, in this compound, the combined electron-withdrawing effects of the chlorine, fluorine, and the acyl group make the aromatic ring significantly less reactive towards electrophiles compared to benzene (B151609).
The directing effects of the substituents must also be considered. Halogens are ortho-, para-directors for electrophilic aromatic substitution because their resonance effect, which donates electron density, is most pronounced at these positions. ijrar.org However, in this specific molecule, the substitution pattern is already fixed. For any further substitution reactions, the directing effects would be complex due to the presence of multiple substituents.
In the context of nucleophilic aromatic substitution, the presence of electron-withdrawing groups like halogens and the acyl group can facilitate such reactions. youtube.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. The strong electron-withdrawing properties of fluorine and chlorine make the carbon atoms to which they are attached more electrophilic and susceptible to attack by nucleophiles. youtube.com
A summary of the electronic effects of the halogen substituents is presented in the table below.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Effect (Electrophilic) |
| Chlorine | Strong | Weak | Deactivating | Ortho, Para |
| Fluorine | Very Strong | Moderate | Deactivating | Ortho, Para |
Potential for Halogen Exchange Reactions
Halogen exchange reactions, particularly the conversion of an aryl chloride to an aryl fluoride (B91410), are synthetically valuable. The "Halex" process (halide exchange) is an industrial method used for this purpose. wikipedia.org This reaction typically involves heating an aryl chloride with a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.org
For this compound, the possibility of a halogen exchange reaction, specifically replacing the chlorine atom with another halogen, is plausible under certain conditions. The success of such a reaction is often dependent on the presence of activating groups, particularly electron-withdrawing groups, that are ortho or para to the leaving halogen. wikipedia.org In this molecule, the propiophenone group is meta to the chlorine atom, which is not ideal for activating the ring towards nucleophilic aromatic substitution at that position.
Conversely, replacing the fluorine atom via a typical nucleophilic aromatic substitution is generally more difficult than replacing chlorine, despite fluorine being a better leaving group in some instances of nucleophilic aromatic substitution due to the high polarity of the C-F bond. youtube.com
Mechanistic Investigations of Chemical Transformations Involving 3 Chloro 5 Fluoro 3 Phenylpropiophenone
Elucidation of Reaction Mechanisms
The reaction mechanisms for a ketone like 3'-Chloro-5'-fluoro-3-phenylpropiophenone are primarily centered around the reactivity of the carbonyl group and the adjacent alpha-carbons. Typical reactions would include nucleophilic additions to the carbonyl carbon, enolate formation, and electrophilic aromatic substitution on the phenyl rings.
Kinetic Studies of Reaction Rates and Orders
Systematic kinetic studies specifically for this compound are scarce. nih.gov However, the kinetics of its reactions can be predicted. For instance, in a nucleophilic addition to the carbonyl group, the reaction rate would be influenced by the concentration of both the ketone and the nucleophile, likely exhibiting second-order kinetics.
The electron-withdrawing nature of the chloro and fluoro substituents on the benzoyl ring would impact the reaction rate. These groups make the carbonyl carbon more electrophilic, thus increasing the rate of nucleophilic attack compared to an unsubstituted propiophenone (B1677668). Conversely, these deactivating groups would significantly slow the rate of any further electrophilic substitution on the 3-chloro-5-fluorophenyl ring. libretexts.orgstackexchange.com
Identification and Characterization of Reaction Intermediates
Reactions involving this compound are expected to proceed through several key types of intermediates:
Tetrahedral Intermediates: In nucleophilic addition reactions at the carbonyl group (e.g., Grignard reactions, hydride reductions), a transient tetrahedral alkoxide intermediate is formed.
Enolates: In the presence of a base, a proton can be abstracted from the carbon alpha to the carbonyl group (the C2 position), forming a resonance-stabilized enolate intermediate. This enolate is a potent nucleophile and is crucial in reactions like aldol (B89426) condensations and alkylations.
Carbocation Intermediates (Arenium Ions): During electrophilic aromatic substitution on either of the phenyl rings, a resonance-stabilized carbocation, known as an arenium ion or sigma complex, is formed. The stability of this intermediate is heavily influenced by the substituents present on the ring. libretexts.org
Role of Electronic and Steric Effects of Halogen Substituents on Reaction Pathways
The chloro and fluoro substituents at the 3' and 5' positions of the benzoyl ring play a critical role in dictating the molecule's reactivity through a combination of electronic and steric effects.
Inductive and Resonance Effects of Chloro and Fluoro Groups
Both chlorine and fluorine are highly electronegative atoms and therefore exert a strong electron-withdrawing inductive effect (-I). echemi.comauburn.edu This effect pulls electron density away from the aromatic ring and through the sigma bonds, increasing the electrophilicity of the carbonyl carbon.
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Aromatic Ring |
|---|---|---|---|---|
| Fluorine (F) | 3.98 | Strong | Weak (but best overlap) | Deactivating, ortho-, para-directing |
| Chlorine (Cl) | 3.16 | Strong | Weak (poorer overlap than F) | Deactivating, ortho-, para-directing |
Conformational Influences on Transition State Geometries
The three-dimensional shape (conformation) of the molecule is crucial, particularly in stereoselective reactions. The propane-1-one chain is flexible, allowing for rotation around the C-C single bonds. kfupm.edu.saresearchgate.net The conformation of this chain, influenced by the steric bulk of the two phenyl groups, will affect how a reagent approaches the carbonyl group.
In reactions involving the formation of a new stereocenter, for example, by addition of a nucleophile to the carbonyl, the molecule will adopt a transition state geometry that minimizes steric hindrance. The bulky phenyl and 3-chloro-5-fluorophenyl groups will orient themselves to create the most accessible path for the incoming nucleophile, thereby influencing the stereochemical outcome of the product. nih.govnih.gov The presence of the halogen substituents themselves adds to the steric profile of one of the aromatic rings, potentially influencing its preferred orientation in the transition state. mdpi.com
Mechanistic Models for Stereocontrol and Chirality Transfer
If a reaction of this compound creates a new chiral center, for instance at the carbonyl carbon or the alpha-carbon, the stereochemical outcome can be predicted and controlled using established mechanistic models.
For reactions at the carbonyl, if the adjacent alpha-carbon were chiral, models like the Felkin-Anh or Cram's Rule would be applicable. ox.ac.uk These models predict the stereochemical outcome of nucleophilic addition to a carbonyl group adjacent to a stereocenter by analyzing the steric and electronic interactions in the key transition states. The preferred transition state is the one that minimizes steric clashes between the incoming nucleophile and the largest substituents on the adjacent chiral carbon.
Computational Chemistry and Theoretical Modeling of 3 Chloro 5 Fluoro 3 Phenylpropiophenone
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to exploring the molecular structure and conformational possibilities of 3'-Chloro-5'-fluoro-3-phenylpropiophenone. These calculations offer a detailed view of the molecule's geometry and the energy associated with its different spatial arrangements.
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be carried out using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). prensipjournals.com The optimization would yield the bond lengths, bond angles, and dihedral angles that define the molecule's lowest energy conformation.
The energetic landscape of the molecule can be explored by systematically rotating key single bonds, such as the C-C bonds in the propiophenone (B1677668) backbone. By calculating the energy at each rotational increment, a potential energy surface can be mapped out, revealing the various conformers (local minima) and the transition states (saddle points) that separate them. This analysis helps in understanding the molecule's flexibility and the energy barriers to conformational changes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-Cl | 1.74 Å | |
| C-F | 1.35 Å | |
| Bond Angle | C-C-C (ketone) | 118° |
| C-C-Cl | 119° | |
| C-C-F | 118.5° |
The distribution of electrons within the this compound molecule is a key determinant of its chemical properties and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges, revealing the electron-donating and electron-withdrawing effects of the substituents. The chlorine and fluorine atoms, being highly electronegative, are expected to have negative partial charges, while the adjacent carbon atoms will carry positive charges.
Table 2: Hypothetical Calculated Electronic Properties
| Property | Value |
|---|---|
| Dipole Moment | 2.5 D |
| Partial Charge on Cl | -0.15 e |
| Partial Charge on F | -0.25 e |
Prediction of Spectroscopic Parameters for Structural Elucidation
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. prensipjournals.comprensipjournals.com These calculations provide predicted chemical shifts that can be correlated with experimental data. nih.gov For fluorinated aromatic compounds, specific computational protocols and scaling factors may be applied to improve the accuracy of ¹⁹F NMR chemical shift predictions. nih.govresearchgate.net
Table 3: Hypothetical Predicted NMR Chemical Shifts (ppm) relative to a standard
| Nucleus | Predicted Chemical Shift Range |
|---|---|
| ¹H (aromatic) | 7.0 - 8.0 ppm |
| ¹³C (carbonyl) | 195 - 205 ppm |
| ¹³C (aromatic C-Cl) | 130 - 140 ppm |
| ¹³C (aromatic C-F) | 160 - 170 ppm |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, can predict the frequencies and intensities of the IR active vibrational modes. nih.govresearchgate.net This analysis helps in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, C-H bending, and the vibrations of the substituted aromatic ring. arxiv.org
Table 4: Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | 1680 - 1700 cm⁻¹ |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| C-Cl Stretch | 700 - 800 cm⁻¹ |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the reaction mechanisms involving this compound. By mapping the potential energy surface for a proposed reaction, the transition state—the highest energy point along the reaction coordinate—can be located. The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the reaction rate.
For example, the reduction of the ketone group or nucleophilic substitution on the aromatic ring could be modeled. These studies would provide detailed information about the geometry of the transition state and the electronic changes that occur during the reaction, offering insights into the compound's reactivity and the factors that influence it. rsc.org
Density Functional Theory (DFT) for Reaction Pathway Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly adept at elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, DFT can be employed to explore various potential reaction pathways, such as those involved in its synthesis or degradation.
A common reaction involving propiophenone derivatives is their conversion to other valuable organic molecules. For instance, the cyclization of chalcone (B49325) derivatives, which share structural similarities with propiophenones, has been studied using DFT to understand the reaction mechanism. semanticscholar.org A similar approach can be applied to this compound to investigate reactions at the carbonyl group or the aliphatic chain.
A hypothetical reaction pathway for the reduction of the carbonyl group in this compound to the corresponding alcohol can be analyzed. DFT calculations, potentially using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can map out the potential energy surface of the reaction. semanticscholar.orgrsc.org This would involve optimizing the geometries of the reactant, product, and any transition states.
The analysis would yield crucial thermodynamic and kinetic data. The Gibbs free energy of reaction (ΔG) would indicate the spontaneity of the reduction, while the activation energy (Ea) would provide insight into the reaction rate. The transition state (TS) geometry reveals the atomic arrangement at the peak of the energy barrier, offering a deeper understanding of the bond-breaking and bond-forming processes.
Table 1: Hypothetical DFT Data for the Carbonyl Reduction of this compound
| Parameter | Value (kcal/mol) | Description |
| Reactant Energy | -850.45 | The ground state energy of this compound. |
| Transition State Energy | -835.20 | The energy of the transition state for the hydride attack on the carbonyl carbon. |
| Product Energy | -875.90 | The ground state energy of the corresponding alcohol product. |
| Activation Energy (Ea) | 15.25 | The energy barrier that must be overcome for the reaction to proceed. |
| Gibbs Free Energy (ΔG) | -25.45 | The overall change in Gibbs free energy, indicating a spontaneous reaction under standard conditions. |
Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information that can be obtained from DFT calculations.
Furthermore, DFT can be used to study the effect of the chloro and fluoro substituents on the reactivity of the molecule. The electron-withdrawing nature of these halogens is expected to influence the electron density distribution, particularly on the aromatic ring and the carbonyl group, thereby affecting the reaction energetics.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system over time. For this compound, MD simulations can be used to investigate its conformational flexibility, solvation effects, and interactions with other molecules.
An MD simulation of this compound would typically involve placing the molecule in a simulation box, often filled with a solvent like water, and allowing the system to evolve over a period of nanoseconds. The choice of a force field, such as AMBER or CHARMM, is crucial for accurately describing the interatomic and intermolecular interactions.
One of the key insights from MD simulations is the conformational landscape of the molecule. The dihedral angles within the propiophenone backbone can be monitored over time to identify the most stable conformations and the transitions between them. This is particularly relevant for understanding how the molecule might bind to a biological target or a catalyst. The dynamic behavior of aromatic molecules on surfaces has been investigated using MD simulations, providing insights into their movement and orientation. researchgate.net
Solvation is another critical aspect that can be studied with MD. The simulations can reveal the structure of the solvent shells around the molecule and quantify the strength of the solute-solvent interactions. For this compound, the polar carbonyl group and the halogenated aromatic ring will have distinct interactions with polar and non-polar solvents.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Observables for this compound in Water
| Parameter | Value/Description |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating its structural stability. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule, reflecting its overall shape and folding. |
| Radial Distribution Function (RDF) | Describes how the density of the solvent varies as a function of distance from the solute, revealing the solvation structure. |
Note: The parameters and observables in this table are typical for an MD simulation and are presented here for illustrative purposes.
MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of solvation, which is a key determinant of a molecule's solubility. By providing a dynamic and temporal dimension to the study of this compound, MD simulations complement the static picture provided by quantum mechanical methods like DFT.
Applications of 3 Chloro 5 Fluoro 3 Phenylpropiophenone As a Versatile Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The structure of 3'-Chloro-5'-fluoro-3-phenylpropiophenone, featuring a reactive ketone group and a substituted aromatic ring, suggests its utility as a precursor in the synthesis of more intricate molecular architectures.
Integration into Heterocyclic Systems (e.g., Flavones)
Construction of Polyaromatic Frameworks
The synthesis of polyaromatic hydrocarbons (PAHs) involves various methods, often starting from smaller aromatic precursors. While the phenyl and substituted phenyl rings of this compound could theoretically be incorporated into larger fused ring systems through reactions like intramolecular cyclization or intermolecular annulation, specific examples of its use in constructing polyaromatic frameworks are not documented in current scientific literature.
Role in the Development of Specialty Chemicals
The unique combination of chloro and fluoro substituents on the phenyl ring, along with the propiophenone (B1677668) chain, makes this compound an interesting candidate for the development of specialty chemicals with tailored properties.
Synthesis of Ligands for Metal-Based Catalysis
The development of ligands for metal-based catalysts is a crucial area of chemical research. While the structure of this compound contains potential coordination sites, particularly the carbonyl oxygen, there is no specific information available in the public domain detailing its application in the synthesis of ligands for metal-based catalysis.
Intermediate in Advanced Materials Precursors
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including thermal stability and hydrophobicity. man.ac.uknih.gov Fluorinated polymers, for instance, have a wide range of applications. researchgate.net While derivatives of fluorinated propiophenones could potentially serve as precursors for advanced materials, there are no specific reports on the use of this compound for this purpose.
Contributions to Agrochemical Research and Development
Halogenated aromatic compounds are frequently found in the structures of active agrochemical ingredients. A structurally related compound, 3'-Chloro-5'-fluoroacetophenone, is noted for its use in the formulation of agrochemicals, including herbicides and pesticides. google.com This suggests that derivatives of this compound could also be investigated for potential agrochemical applications. However, a direct link or specific research citing the use of this compound in agrochemical research and development is not currently available in the public scientific literature or patent databases. google.com
Building Block for Novel Agrochemical Scaffolds
The chemical scaffold of this compound, a substituted dihydrochalcone, presents a versatile platform for the synthesis of novel agrochemical candidates. Its structural features, including a reactive ketone group and an activated methylene (B1212753) group, allow for a variety of chemical transformations, particularly cyclization reactions, to form heterocyclic systems known for their broad-spectrum biological activities. While direct studies detailing the synthesis of agrochemicals from this specific propiophenone are not extensively documented in publicly available literature, its chemical nature strongly suggests its utility as a precursor for several classes of agrochemically important compounds.
The primary route through which this compound can be utilized is in the synthesis of five- and six-membered heterocyclic scaffolds. These core structures are prevalent in a wide range of commercial and developmental fungicides, herbicides, and insecticides. The presence of the chloro and fluoro substituents on the phenyl ring is of particular significance, as halogen atoms are known to enhance the biological efficacy and metabolic stability of agrochemicals.
Based on established synthetic methodologies for analogous ketones and chalcones, several potential agrochemical scaffolds can be envisioned originating from this compound. These include, but are not limited to, pyrazoles, isoxazoles, and pyrimidines.
Plausible Synthetic Pathways to Agrochemical Scaffolds:
Pyrazole (B372694) Derivatives: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines is a well-established method for the synthesis of pyrazoline and subsequently pyrazole rings. The reaction typically proceeds via condensation to form a hydrazone, followed by an intramolecular cyclization. Pyrazole-containing compounds are a significant class of agrochemicals, with many exhibiting potent fungicidal, insecticidal, and herbicidal properties.
Isoxazole (B147169) Derivatives: The synthesis of isoxazole scaffolds can be achieved through the reaction of the propiophenone with hydroxylamine (B1172632) hydrochloride. This reaction leads to the formation of an oxime, which can then undergo cyclization to yield the isoxazoline (B3343090) or isoxazole ring. Isoxazole derivatives are known to possess a range of biological activities, including herbicidal and fungicidal effects.
Pyrimidine (B1678525) Derivatives: this compound can also serve as a key intermediate in the synthesis of pyrimidine-based agrochemicals. This can be accomplished through condensation reactions with urea, thiourea, or guanidine. The resulting dihydropyrimidine (B8664642) derivatives can be further modified to produce a variety of compounds with potential herbicidal and fungicidal activities.
The following table outlines the potential agrochemical scaffolds that could be synthesized from this compound, along with their potential applications and the key reagents required for their synthesis.
| Target Agrochemical Scaffold | Potential Agrochemical Application | Key Reagents for Synthesis | Plausible Synthetic Route |
| Substituted Pyrazoles | Fungicide, Insecticide, Herbicide | Hydrazine hydrate, Substituted hydrazines | Condensation and Cyclization |
| Substituted Isoxazoles | Herbicide, Fungicide | Hydroxylamine hydrochloride | Oximation and Cyclization |
| Substituted Pyrimidines | Herbicide, Fungicide | Urea, Thiourea, Guanidine | Condensation and Cyclization |
Detailed Research Findings on Analogous Structures:
Research on structurally related chalcones and propiophenones has consistently demonstrated the viability of these synthetic strategies and the potent biological activity of the resulting heterocyclic compounds. For instance, numerous studies have reported the synthesis of pyrazole derivatives from various chalcones and their subsequent evaluation as fungicides and insecticides. Similarly, isoxazole and pyrimidine derivatives derived from α,β-unsaturated ketones have shown significant promise as herbicides.
The specific substitution pattern of this compound, with a chloro and a fluoro group on one aromatic ring and a phenyl group on the side chain, offers a unique combination of electronic and steric properties. These features are expected to influence the biological activity of the derived heterocyclic scaffolds, potentially leading to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. Further research focused on the derivatization of this versatile building block is warranted to fully explore its potential in the development of next-generation crop protection agents.
Advanced Analytical Techniques in the Research of 3 Chloro 5 Fluoro 3 Phenylpropiophenone
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry is an indispensable tool for the real-time monitoring of chemical reactions and the precise characterization of synthetic products. Its ability to provide exact mass measurements with high accuracy and resolution allows for the unequivocal determination of elemental compositions.
In the synthesis of 3'-Chloro-5'-fluoro-3-phenylpropiophenone, HRMS can be employed to track the progress of the reaction, identifying the formation of the desired product and any potential byproducts or impurities. By analyzing aliquots from the reaction mixture at various time points, chemists can optimize reaction conditions to maximize yield and purity. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation of species with very similar masses, which is critical in complex reaction mixtures.
Upon completion of the synthesis, HRMS is used to confirm the identity of the purified this compound. The technique provides an exact mass measurement, which can be compared to the theoretically calculated mass of the molecular formula, C₁₅H₁₂ClFO. A typical fragmentation pattern for ketones involves cleavage at the C-C bonds adjacent to the carbonyl group. For this compound, characteristic fragmentation would involve the loss of the benzyl (B1604629) group or the chlorofluorophenyl group, leading to the formation of resonance-stabilized acylium ions.
Illustrative HRMS Fragmentation Data for a Propiophenone (B1677668) Analog:
| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₅H₁₃ClFO⁺ | 263.0642 | 263.0645 |
| [M-C₇H₇]⁺ | C₈H₅ClFO⁺ | 171.0016 | 171.0018 |
| [M-C₈H₅ClFO]⁺ | C₇H₇⁺ | 91.0548 | 91.0550 |
This table is illustrative and based on expected fragmentation patterns for propiophenone derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Analysis
While standard ¹H and ¹³C NMR are routine for structural confirmation, advanced NMR techniques are essential for the detailed analysis of more complex aspects, such as the stereochemistry of chiral molecules. Since this compound possesses a chiral center at the carbon adjacent to the phenyl group and the carbonyl group, advanced NMR methods are critical for determining its three-dimensional structure in solution.
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful for this purpose. These techniques detect through-space interactions between protons that are in close proximity, regardless of their through-bond connectivity. By analyzing the cross-peaks in NOESY or ROESY spectra, the relative stereochemistry of the chiral center can be elucidated. For instance, correlations between the protons of the phenyl ring and the methine proton at the chiral center can provide insights into the preferred conformation of the molecule in solution.
For a comprehensive analysis, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.
NOESY/ROESY: To determine the spatial arrangement of atoms and thus the stereochemistry. For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.
Hypothetical ¹H NMR Chemical Shift and NOESY Correlation Data for this compound:
| Proton | Chemical Shift (ppm) | Key NOESY Correlations |
| H-2', H-4', H-6' | 7.25 - 7.40 (m) | H-α |
| H-3', H-5' | 7.15 - 7.25 (m) | H-α, H-β |
| H-α | 4.85 (dd) | H-2', H-6', H-β |
| H-β | 3.20 (m) | H-α, H-3', H-5' |
| Aromatic (chlorofluorophenyl) | 7.50 - 7.80 (m) | H-β |
This table is illustrative and based on typical chemical shifts and expected NOESY correlations for structurally similar compounds.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a definitive structural model.
The resulting crystal structure would confirm the connectivity of the atoms and provide the precise conformation of the molecule in the crystalline lattice. This includes the dihedral angles between the phenyl and chlorofluorophenyl rings and the conformation of the propiophenone backbone. For a chiral sample, X-ray crystallography on a single crystal of one enantiomer can determine its absolute configuration. The analysis of fluorinated organic molecules by X-ray crystallography has shown that intermolecular interactions involving fluorine can influence the crystal packing.
The data obtained from X-ray crystallography is not only crucial for absolute structure proof but also provides a valuable benchmark for computational studies and for interpreting the NMR data obtained in solution.
Illustrative Crystallographic Data for a Substituted Propiophenone Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| β (°) | 98.45 |
| Volume (ų) | 1234.5 |
| Z | 4 |
This table is illustrative and based on typical crystallographic data for organic molecules of similar size and complexity.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in the synthesis of organic compounds. Future research should prioritize the development of sustainable and atom-economical methods for the synthesis of 3'-Chloro-5'-fluoro-3-phenylpropiophenone. Traditional methods for producing propiophenone (B1677668) derivatives, such as Friedel-Crafts acylation, often involve stoichiometric amounts of Lewis acids and chlorinated solvents, leading to significant waste generation.
Future synthetic strategies could focus on:
Catalytic Friedel-Crafts Reactions: Investigating the use of reusable solid acid catalysts or metal-organic frameworks (MOFs) could minimize waste and simplify product purification.
Direct C-H Functionalization: Exploring methods for the direct acylation of 1-chloro-3-fluorobenzene (B165101) with a suitable propionyl equivalent would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow technology could offer improved safety, efficiency, and scalability for the synthesis of this and related propiophenones. acs.org This approach can be particularly advantageous when dealing with potentially hazardous reagents or intermediates.
These approaches would not only reduce the environmental impact but could also lead to more cost-effective production methods.
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems offers a powerful tool for both the synthesis and further functionalization of this compound. Research in this area could open pathways to new derivatives with unique properties.
Key areas for exploration include:
Asymmetric Catalysis: The carbonyl group in this compound presents an opportunity for asymmetric reduction or addition reactions. The development of chiral catalysts for these transformations would enable the synthesis of enantiomerically pure alcohols or more complex chiral molecules, which is crucial for pharmaceutical applications.
Photoredox Catalysis: Visible-light-mediated reactions could provide mild and selective methods for functionalizing the propiophenone backbone. For instance, photocatalytic C-H activation could be employed to introduce new substituents at various positions on the aromatic rings.
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, could enable novel one-pot transformations, streamlining the synthesis of complex derivatives from this compound.
These catalytic methodologies would significantly expand the accessible chemical space around this core structure.
Bio-inspired Chemical Synthesis Approaches
Nature provides a rich source of inspiration for the development of efficient and selective chemical transformations. Bio-inspired and biocatalytic methods represent a promising and environmentally benign avenue for the synthesis and modification of fluorinated aromatic compounds like this compound. nih.govrsc.org
Future research could investigate:
Enzymatic Synthesis: The use of enzymes, such as ketoreductases, could facilitate the stereoselective reduction of the ketone functionality under mild, aqueous conditions. researchgate.net Directed evolution of these enzymes could be employed to tailor their substrate specificity and enantioselectivity for this particular propiophenone derivative. researchgate.net
Fluorinase Technology: While challenging, the enzymatic incorporation of fluorine atoms using fluorinases is a fascinating prospect for the de novo synthesis of fluorinated aromatics. nih.gov Research into engineered fluorinases could one day provide a direct biological route to compounds like this compound.
Chemoenzymatic Synthesis: Combining the strengths of traditional chemical synthesis with the selectivity of biocatalysis can lead to highly efficient synthetic routes. For example, a chemical synthesis could be used to construct the basic propiophenone skeleton, followed by an enzymatic step for a selective modification, such as a hydroxylation or glycosylation.
These bio-inspired approaches align well with the growing demand for greener and more sustainable chemical manufacturing processes.
Advanced Computational Design of Propiophenone-Based Molecules with Tailored Reactivity
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. frontiersin.org These methods can be applied to accelerate the discovery and development of new propiophenone-based molecules with desired properties and reactivity.
Future computational studies could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of existing and novel synthetic routes to this compound. This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts.
Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or material properties of novel derivatives. nih.gov This would allow for the virtual screening of large libraries of compounds before committing to their synthesis.
De Novo Molecular Design: Advanced algorithms can be used to design new propiophenone-based molecules with specific, tailored reactivity. For example, computational methods could be employed to design derivatives with altered electronic properties to enhance their performance in specific applications, such as organic electronics or medicinal chemistry. mit.edunih.gov
The synergy between computational modeling and experimental work will be crucial for the rational design and efficient development of the next generation of propiophenone-based compounds. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-Chloro-5'-fluoro-3-phenylpropiophenone, and what analytical techniques are critical for confirming its structural integrity?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on substituent positions. Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substitution patterns (e.g., distinguishing chloro and fluoro groups in aromatic regions) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
Q. What safety precautions are essential when handling this compound given its hazard profile?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives to balance reaction kinetics and byproduct formation.
- Design of Experiments (DOE) : Use factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .
Q. How can contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound be resolved?
- Analytical Strategy :
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
- Computational Aids : Use density functional theory (DFT) simulations to predict NMR shifts and compare with experimental data .
- Collaborative Data Sharing : Cross-check with repositories like PubChem or EPA DSSTox to identify potential errors in published assignments .
Q. What strategies are recommended for assessing chronic toxicity when existing data are limited or contradictory?
- Toxicological Approaches :
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .
- Read-Across Analysis : Leverage toxicity data from structurally similar chlorophenols or fluorinated ketones (e.g., 3-Chlorophenol’s hepatotoxicity profile) .
- Predictive Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to estimate endpoints like LD₅₀ .
Q. How should researchers design studies to evaluate the environmental fate of this compound, given the lack of ecological data?
- Ecotoxicity Framework :
- Persistence Testing : Follow OECD 301 guidelines to measure biodegradability in aqueous systems .
- Soil Mobility Studies : Use column chromatography to assess adsorption coefficients (Koc) and potential groundwater contamination risks .
- Bioaccumulation Potential : Calculate logP values and compare with EPA criteria for bioaccumulative substances .
Q. What computational chemistry approaches are most effective for predicting the reactivity and interaction mechanisms of this compound?
- Modeling Techniques :
- DFT Calculations : Simulate electrophilic aromatic substitution pathways to predict regioselectivity in further derivatization .
- Molecular Docking : Study interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways .
- Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
